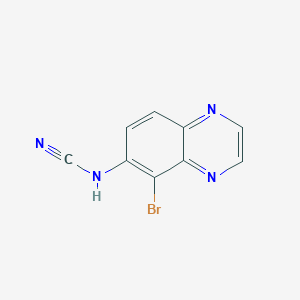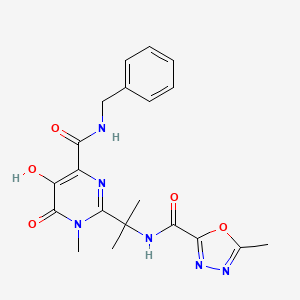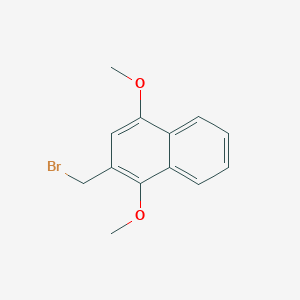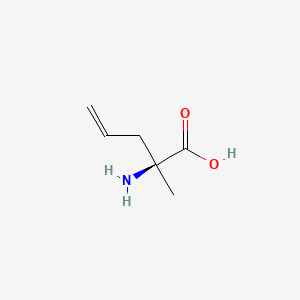
Mudelta
Descripción general
Descripción
Mudelta, also known as this compound, is a useful research compound. Its molecular formula is C₃₂H₃₇Cl₂N₅O₅ and its molecular weight is 642.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tratamiento del Síndrome del Intestino Irritable con Predominio de Diarrea (SII-D)
La eluxadolina se utiliza principalmente para el tratamiento del síndrome del intestino irritable con predominio de diarrea (SII-D) en adultos {svg_1} {svg_2}. Actúa como agonista del receptor µ-opioide y como antagonista del receptor δ-opioide {svg_3} {svg_4}. Esta acción dual ayuda a reducir la contractilidad intestinal y a normalizar la aceleración del tránsito gastrointestinal superior inducida por el estrés {svg_5}.
Control del Dolor en el SII-D
La acción de la eluxadolina como agonista del receptor µ-opioide y como antagonista del receptor δ-opioide no solo ayuda a controlar la diarrea, sino que también proporciona alivio del dolor abdominal asociado con el SII-D {svg_6}. Esto la convierte en una herramienta valiosa para controlar los síntomas de dolor y diarrea característicos del SII-D {svg_7}.
Terapia de Primera Línea para el SII-D
La eluxadolina está destinada a utilizarse como terapia de primera línea para el tratamiento del SII-D {svg_8}. Esto se debe a su mecanismo de acción único y a su eficacia en el control de los síntomas del SII-D {svg_9}.
Reducción de las Contracciones Intestinales
Se ha demostrado que la eluxadolina reduce las contracciones intestinales {svg_10}. Este efecto antiespasmódico es beneficioso en afecciones como el SII-D, donde el aumento de la motilidad intestinal puede provocar síntomas como la diarrea {svg_11}.
Inhibición del Tránsito Colónico
La eluxadolina inhibe el tránsito colónico, lo que puede ayudar a controlar los síntomas del SII-D {svg_12}. Al ralentizar el movimiento del contenido a través del colon, puede ayudar a reducir la frecuencia de las deposiciones y la urgencia asociada con el SII-D {svg_13}.
Reducción de la Secreción de Líquidos/Iones
Se ha demostrado que la eluxadolina reduce la secreción de líquidos y iones en el intestino {svg_14}. Esto puede ayudar a controlar las heces acuosas que a menudo se asocian con afecciones como el SII-D {svg_15}.
Mecanismo De Acción
Target of Action
Eluxadoline, also known as Mudelta, primarily targets the mu-opioid receptor (μOR) , kappa-opioid receptor (κOR) , and delta-opioid receptor (δOR) . These receptors mediate endogenous and exogenous opioid responses in the central nervous system and peripherally in the gastrointestinal system .
Mode of Action
Eluxadoline acts as an agonist at the mu- and kappa-opioid receptors and an antagonist at the delta-opioid receptor . Agonism of peripheral mu-opioid receptors results in reduced colonic motility , while antagonism of central delta-opioid receptors results in improved analgesia . This makes eluxadoline effective for the symptoms of both pain and diarrhea characteristic of diarrhea-predominant irritable bowel syndrome (IBS-D) .
Biochemical Pathways
The mu-, kappa-, and delta-opioid receptors mediate endogenous and exogenous opioid responses in the central nervous system and peripherally in the gastrointestinal system . The activation of these receptors by Eluxadoline leads to a decrease in bowel contractions, inhibition of colonic transit, and reduction in fluid/ion secretion .
Pharmacokinetics
It is known that eluxadoline is administered orally and has a protein binding of 81% . The elimination half-life is between 3.7 to 6 hours, and it is primarily excreted in feces (82.2%), with less than 1% excreted in urine .
Result of Action
The action of Eluxadoline results in improved symptoms of abdominal pain and reductions in the Bristol Stool Scale . It decreases bowel contractions, inhibits colonic transit, and reduces fluid/ion secretion . This makes it effective for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D) .
Action Environment
The efficacy and stability of Eluxadoline can be influenced by various environmental factors. For instance, patients lacking a gallbladder or those with certain liver problems may experience adverse effects . Additionally, the co-administration of inhibitors of the transporter protein OATP1B1, such as ciclosporin, gemfibrozil, certain antiretrovirals, rifampicin, and eltrombopag, can lead to elevated concentrations of Eluxadoline .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O5.2ClH/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22;;/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41);2*1H/t20-,26-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUUQKJOCLQHMZ-ISJKLOBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)[C@@H](C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37Cl2N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235590 | |
| Record name | Mudelta | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864825-13-8 | |
| Record name | Eluxadoline dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864825138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mudelta | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELUXADOLINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U4JQA48TT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride](/img/structure/B1144506.png)



![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)
![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)

